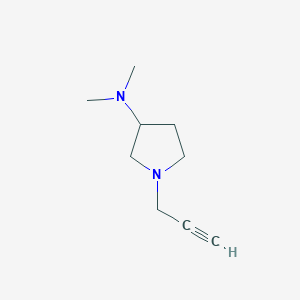![molecular formula C25H23ClN2O5 B2457839 2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole CAS No. 314257-87-9](/img/structure/B2457839.png)
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole, also known as CTTI, is a synthetic compound that belongs to the indole family. CTTI has been studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
科学的研究の応用
Synthesis and Functionalization
The substituted indole nucleus, a component of many biologically active compounds, has been widely studied for over a century. The synthesis and functionalization of indoles, including the 2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole, are critical in organic chemistry and medicinal research. Palladium-catalyzed reactions, for instance, have become crucial in synthesizing complex molecules, including various indole derivatives (Cacchi & Fabrizi, 2005).
Structural Analysis and DFT Studies
The study of indole derivatives includes extensive structural analysis and Density Functional Theory (DFT) studies. The structural characteristics of indole derivatives, determined through X-ray diffraction (XRD), NMR, FT-IR, and UV-Visible techniques, are pivotal for understanding their potential applications. Computational methods like DFT provide insights into the optimized geometry, molecular electrostatic potential, and non-linear optical (NLO) properties of these compounds (Tariq et al., 2020).
Electrochemical Copolymerization
The electrochemical copolymerization of indole and its derivatives has significant implications in material science. This process, which combines indole with other monomers, results in materials with enhanced thermal stability, electrochemical behavior, and conductivity. Such copolymers have potential applications in various fields, including electronics and materials engineering (Xu et al., 2005).
Antioxidant Properties
Ethenyl indoles, closely related to indole derivatives, exhibit antioxidant properties in a substituent-dependent manner. Their potential as antioxidants is significant in the context of biological and pharmaceutical research. Time-dependent density functional theory (TDDFT) calculations have helped correlate molecular properties with antioxidant activities, providing a deeper understanding of their mechanism of action (Kumar et al., 2020).
Synthesis and Antimicrobial Activity
Novel indole derivatives have been synthesized and evaluated for their antimicrobial properties. This aspect of research is crucial in the development of new pharmaceuticals and treatment methods for various bacterial and fungal infections (Babu et al., 2008).
特性
IUPAC Name |
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-21-12-16(13-22(32-2)25(21)33-3)19(14-28(29)30)23-18-6-4-5-7-20(18)27-24(23)15-8-10-17(26)11-9-15/h4-13,19,27H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZCSTCVESRLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

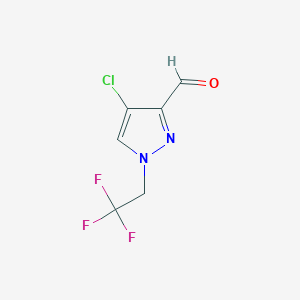

![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
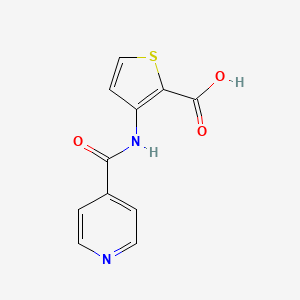
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
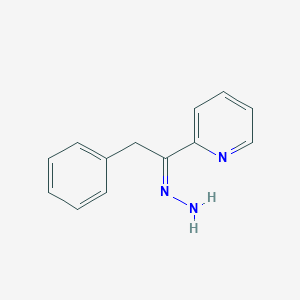
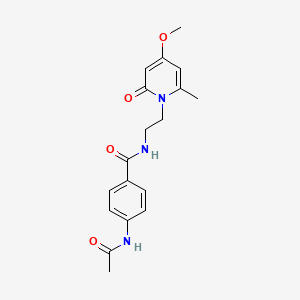
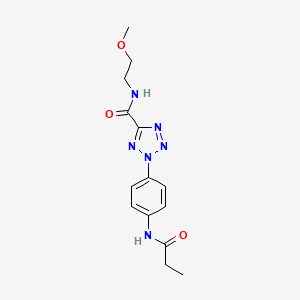
![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)
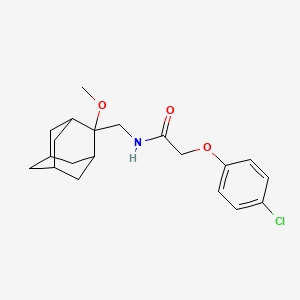
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
